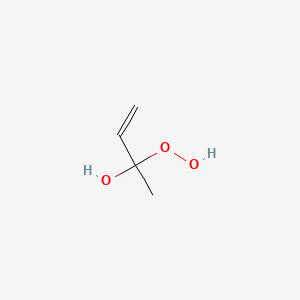
Azido(diethyl)gallane;methylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido(diethyl)gallane;methylhydrazine is a compound that combines the azido group with diethylgallane and methylhydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido(diethyl)gallane;methylhydrazine typically involves the reaction of diethylgallane with azides and methylhydrazine. One common method is the halide-azide exchange reaction, where trimethylsilyl azide reacts with diethylgallane fluoride under controlled conditions . This reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halide-azide exchange reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Azido(diethyl)gallane;methylhydrazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or potassium azide in polar aprotic solvents like acetonitrile are commonly used.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Alkyl azides and other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
Azido(diethyl)gallane;methylhydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocycles and organometallic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a building block for complex molecules.
Mecanismo De Acción
The mechanism of action of Azido(diethyl)gallane;methylhydrazine involves the interaction of the azido group with various molecular targets. The azido group can undergo nucleophilic substitution, forming new bonds with carbon atoms. This reactivity is due to the high nucleophilicity of the azido group, which allows it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
Sodium Azide: Commonly used in organic synthesis and as a preservative.
Trimethylsilyl Azide: Used in halide-azide exchange reactions.
Uniqueness
Azido(diethyl)gallane;methylhydrazine is unique due to its combination of the azido group with diethylgallane and methylhydrazine, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
782475-10-9 |
|---|---|
Fórmula molecular |
C5H16GaN5 |
Peso molecular |
215.94 g/mol |
Nombre IUPAC |
azido(diethyl)gallane;methylhydrazine |
InChI |
InChI=1S/2C2H5.CH6N2.Ga.N3/c2*1-2;1-3-2;;1-3-2/h2*1H2,2H3;3H,2H2,1H3;;/q;;;+1;-1 |
Clave InChI |
VEABEVLEXDPPCA-UHFFFAOYSA-N |
SMILES canónico |
CC[Ga](CC)N=[N+]=[N-].CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)


![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)



![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)



